SKL2001

概要

説明

SKL2001 is an activator of Wnt/β-catenin signaling. It increases β-catenin responsive transcription in a cell-based reporter assay in a concentration-dependent manner, increases β-catenin protein levels in HEK293 cells when used at concentrations of 10 and 30 μM, and disrupts the interaction between Axin and β-catenin. This compound increases alkaline phosphatase (ALP) activity and mineralization in multipotent mesenchymal ST2 cells in a concentration-dependent manner, indicating increased osteoblastogenesis. This compound (40 μM) reduces HCT116 and HT-29 spheroid growth and inhibits proliferation of HCT116 and HT-29 cells. It induces cell cycle arrest at the G0/G1 phase and increases E-cadherin and β-catenin protein levels in HCT116 cells when used at a concentration of 40 μM.

SKL-2001 is a novel agonist of Wnt/β-catenin signaling pathway. This compound suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. This compound inhibited proliferation of colon cancer cells cultured in 3D spheroid and induced them accumulation in the G0/G1 phase of the cell cycle with a reduced c-myc level.

科学的研究の応用

骨形成ミクロ環境の強化

背景:: 骨細胞は骨代謝において重要な役割を果たし、Wntシグナル伝達経路を通じて骨形成と骨吸収を調節しています 。しかし、骨再生のために骨細胞の可能性を活用する方法は、これまで探求されていませんでした。

用途::- SKL2001は、骨細胞におけるWntシグナル伝達を活性化し、安全な骨形成ミクロ環境(SOOME)を形成します。この環境は次のようになります。

パーキンソン病における神経細胞生存メカニズム

背景:: パーキンソン病は、酸化ストレスとWnt/β-カテニンシグナル伝達の障害による神経細胞の損失を伴います。

用途::- This compound:

Wnt/β-カテニン経路アゴニスト

背景:: Wnt/β-カテニン経路は、細胞の増殖、分化、組織の恒常性を調節します。

用途::- This compound:

その他の潜在的な用途(簡単な言及):

Safety and Hazards

作用機序

Target of Action

The primary target of SKL2001 is the Wnt/β-catenin pathway . This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and fate determination .

Mode of Action

This compound acts as an agonist of the Wnt/β-catenin pathway . It disrupts the interaction between Axin and β-catenin , which is a critical step for the phosphorylation of β-catenin mediated by Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β) . This disruption leads to an increase in the intracellular β-catenin protein level and inhibits the phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45 . These residues would mark β-catenin for proteasomal degradation .

Biochemical Pathways

The disruption of the Axin/β-catenin interaction by this compound affects the Wnt/β-catenin pathway . This pathway is essential for the differentiation of multiple cell types, including mesenchymal stem cells . The activation of this pathway by this compound promotes osteoblastogenesis and suppresses adipocyte differentiation .

Result of Action

The activation of the Wnt/β-catenin pathway by this compound has several molecular and cellular effects. It promotes osteoblastogenesis, suppresses adipocyte differentiation , and increases survivin, an inhibitor of apoptosis . In a Parkinson’s disease cell model, this compound was found to promote neuronal survival and functional recovery .

特性

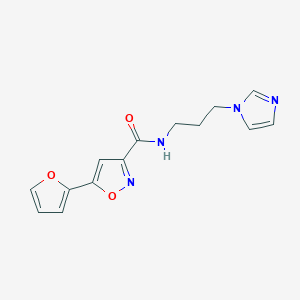

IUPAC Name |

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXINDBPUDNMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is SKL2001, and what is its primary mechanism of action?

A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.

Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?

A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.

Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?

A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]

Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?

A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []

Q5: What are the potential limitations of using this compound as a therapeutic agent?

A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.

Q7: Is there any information available on the spectroscopic data of this compound?

A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.

Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?

A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)